molecular formula C11H6Cl2NNaO2S B2663782 sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 2377035-17-9

sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B2663782
CAS No.: 2377035-17-9
M. Wt: 310.12
InChI Key: KIWBWUBYGXKZMI-UHFFFAOYSA-M
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Description

Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2,5-dichlorophenylacetic acid with thioamides under specific conditions. The process often includes the use of catalysts and solvents to facilitate the reaction. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Properties

IUPAC Name

sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S.Na/c12-6-1-2-8(13)7(3-6)9-5-17-10(14-9)4-11(15)16;/h1-3,5H,4H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWBWUBYGXKZMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)CC(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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